Copper--gadolinium (6/1)
Description
Contextualization of Intermetallic Compounds in Modern Material Science Paradigms
Intermetallic compounds are a unique class of materials formed from a stoichiometric ratio of two or more metallic elements. Unlike traditional alloys, their constituent atoms are arranged in an ordered crystal lattice. This ordered structure gives rise to distinct physical and chemical properties, often differing significantly from their constituent metals. In modern materials science, intermetallics are investigated for their potential in a wide array of applications, including high-temperature structural components, magnetic materials, and catalysts, due to their often superior strength, hardness, and corrosion resistance.
Overview of Gadolinium-Containing Systems in Advanced Functional Materials Development
Gadolinium, a rare-earth element, is known for its unique magnetic properties. stanfordmaterials.com When incorporated into intermetallic compounds and other material systems, it can impart these properties, leading to the development of advanced functional materials. Gadolinium-containing materials are crucial in various technological fields. They are used as contrast agents in magnetic resonance imaging (MRI), in magnetic refrigeration technologies, and as neutron absorbers in nuclear reactors. stanfordmaterials.comnih.govsamaterials.com The study of gadolinium-based systems is a vibrant area of research, with scientists continuously exploring new applications in electronics, data storage, and beyond. stanfordmaterials.com
Structure and Academic Scope of the Research Outline
This article provides a detailed examination of the Copper-Gadolinium (6/1) intermetallic compound. The subsequent sections will cover its crystallographic properties, magnetic behavior, and thermal characteristics, supported by data tables for clarity and ease of comparison. The information presented is based on established scientific research and aims to provide a comprehensive and scientifically accurate overview of this specific intermetallic phase.
Properties
CAS No. |
12507-14-1 |
|---|---|
Molecular Formula |
Cu6Gd |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
copper;gadolinium |
InChI |
InChI=1S/6Cu.Gd |
InChI Key |
WEWLNOZUAAHMFS-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Gd] |
Origin of Product |
United States |
Crystallographic and Phase Diagram Data
The Copper-Gadolinium (6/1) intermetallic is an orthorhombic intermediate phase that is stable up to its peritectic melting temperature of 865 °C. cmu.edu In the broader Cu-Gd phase diagram, several other intermetallic compounds exist, including Cu7Gd, Cu5Gd, Cu9Gd2, and Cu2Gd. cmu.eduresearchgate.net The solubility of gadolinium in copper is negligible. researchgate.net
| Property | Value |
| Crystal System | Orthorhombic |
| Space Group | Information not available in search results |
| Prototype | Information not available in search results |
Magnetic and Thermal Properties
The magnetic properties of gadolinium-containing intermetallics are a primary focus of research. Gadolinium itself has a high magnetic moment, and its interaction with other elements in an intermetallic compound can lead to complex magnetic behaviors, including ferromagnetic and antiferromagnetic ordering. iastate.eduresearchgate.net The Cu6Gd compound orders antiferromagnetically at low temperatures. researchgate.net
The thermal properties of intermetallic compounds are also of significant interest. The thermal conductivity of copper is very high, while that of gadolinium is lower. wikipedia.org The thermal conductivity of the Cu6Gd intermetallic will be influenced by its specific crystal structure and the interactions between the constituent atoms.
| Property | Value |
| Magnetic Ordering | Antiferromagnetic researchgate.net |
| Neel Temperature | ~16 K researchgate.net |
| Thermal Conductivity (of pure Copper) | 401 W·m⁻¹·K⁻¹ wikipedia.org |
| Thermal Conductivity (of pure Gadolinium) | Information not available in search results |
An in-depth look at the synthetic methodologies for producing copper-gadolinium (6/1) and related heterometallic structures reveals a range of sophisticated techniques spanning from high-temperature metallurgy to precision molecular assembly. These methods are tailored to create materials with specific phase compositions, molecular architectures, and integrated functionalities.
Theoretical and Computational Chemistry Approaches
Quantum Mechanical Frameworks for Electronic Structure Determination
The foundation for understanding any material's properties lies in its electronic structure—the quantum state of its electrons. youtube.com Quantum chemistry offers a range of methods to solve the Schrödinger equation for molecular systems, providing insights into electronic configurations, bonding, and energy levels. youtube.com
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, including atoms, molecules, and crystalline solids. researchgate.net DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it computationally efficient for larger systems. mdpi.com This approach is frequently used to predict the properties of metallic alloys and intermetallics. arxiv.orgresearchgate.net
Table 1: Representative DFT Functionals for Alloy Studies This table illustrates common DFT functionals used in the study of metallic alloys and their typical applications. The choice of functional is critical for obtaining accurate results. nsf.gov
| Functional Type | Examples | Typical Application in Alloys |
| Local Density Approximation (LDA) | Slater, VWN | Often used for initial structural optimizations; can be less accurate for magnetic properties. |
| Generalized Gradient Approx. (GGA) | PBE, PW91 | Standard for calculating structural properties, formation energies, and electronic structures of intermetallics. amsemodelling.com |
| Hybrid Functionals | B3LYP, PBE0 | Incorporates a portion of exact Hartree-Fock exchange; often improves the description of electronic and magnetic properties, especially in systems with localized electrons (like Gd 4f). acs.org |
Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. For understanding the magnetic coupling in Cu-Gd systems, highly correlated ab initio techniques like the Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (CASPT2) are employed. nih.gov These methods provide a detailed picture of the electron-electron interactions that give rise to magnetism.
Studies on Cu-Gd complexes have used these advanced methods to elucidate the mechanism of the commonly observed ferromagnetic coupling. nih.gov The analysis focuses on the exchange interaction between the single unpaired electron in the Cu(II) 3d orbital and the seven unpaired electrons in the Gd(III) 4f orbitals. Key findings from these calculations include:
Role of Gd 5d Orbitals : The ferromagnetic coupling is significantly influenced by the interaction between the Cu 3d orbitals and the empty 5d orbitals of Gd(III). A mechanism involving an electron jump from a Cu 3d orbital to a Gd 5d orbital is considered a primary contributor to the ferromagnetic nature. nih.gov
Spin Polarization : The ferromagnetic coupling is further enhanced by spin polarization effects transmitted through the bridging ligands connecting the metal ions. nih.gov
These high-level calculations provide a fundamental understanding of the magneto-structural correlations in heterometallic Cu-Gd compounds.
Modeling of Magnetic Interactions and Ordering
To simplify the complex quantum mechanical problem, the interactions between magnetic ions are often mapped onto a model spin Hamiltonian. The most common is the Heisenberg-Dirac-van Vleck Hamiltonian:
H = -2Σ Jᵢⱼ Sᵢ ⋅ Sⱼ
Here, J is the magnetic exchange coupling constant between spin centers i and j. A positive J value indicates ferromagnetic coupling (parallel spin alignment), while a negative value signifies antiferromagnetic coupling (antiparallel alignment).
The broken-symmetry (BS) approach, typically used within the DFT framework (BS-DFT), is a pragmatic and widely used method to estimate the magnetic coupling constant, J. researchgate.netnih.gov Since the low-spin state of a magnetically coupled system is often multireferential and cannot be described by a single determinant, the BS method calculates the energy of a state where the spin symmetry is "broken" by forcing spin localization on the different metal centers. researchgate.net
The energy difference between the high-spin (ferromagnetic) state, which can be calculated directly, and the broken-symmetry state is then used to derive the J value. For a dinuclear complex, the formula is often expressed based on the energies of these two states. nih.gov
Calculations on a Gd-Cu heterobinuclear complex using the BS-DFT approach yielded a ferromagnetic coupling constant (J) of +3.6 cm⁻¹, which aligns reasonably with experimental findings. The analysis of the resulting spin density distribution revealed that the coupling is a result of competition between spin delocalization from the Cu(II) ion and spin polarization from the Gd(III) ion, with the former being the dominant mechanism in that specific complex.
Table 2: Illustrative BS-DFT Calculation Results for a Gd-Cu Complex This table shows representative data obtained from a BS-DFT calculation to determine the magnetic coupling constant. Data is based on findings for a GdCu(OTf)₃(bdmap)₂ complex.
| State | Energy (Hartree) | ⟨S²⟩ Expectation Value |
| High-Spin (Triplet) | E_HS | ~15.75 |
| Broken-Symmetry (Singlet) | E_BS | ~7.56 |
| Calculated J | +3.6 cm⁻¹ | N/A |
Note: Energy values are illustrative placeholders. The key outcome is the calculated J value derived from the energy difference between the high-spin and broken-symmetry states.
Magnetic anisotropy describes the directional dependence of a material's magnetic properties. wikipedia.org In Cu-Gd systems, the primary source of anisotropy is the spin-orbit coupling, which links the electron's spin to its orbital motion. wikipedia.org While the Gd(III) ion has a half-filled 4f shell and is nominally isotropic (⁸S ground state), its interaction with the crystal electric field created by the surrounding ligands and Cu ions can induce a significant magnetic anisotropy. aps.org
Computational modeling is used to calculate the magnetic anisotropy energy (MAE), which is the energy difference between magnetizing the material along an "easy" axis versus a "hard" axis. quantumatk.com These calculations involve evaluating the total energy for different spin quantization axes, often including relativistic effects. osti.gov
The analysis of exchange pathways seeks to identify the specific atomic orbitals through which the magnetic coupling is mediated. In Cu-Gd systems, several pathways are possible:
Direct Exchange : A weak, direct overlap between the Cu 3d and Gd 4f orbitals.
Superexchange : An indirect interaction mediated by the p-orbitals of a bridging ligand.
d-f Exchange : Interaction involving the empty 5d orbitals of gadolinium, which can mix with the 4f orbitals and provide a more effective exchange pathway with the copper 3d orbitals. nih.gov
Theoretical studies confirm that the interplay of these pathways, particularly the orthogonal relationship between the Cu 3d and Gd 4f orbitals, generally leads to the observed ferromagnetic behavior in these compounds. nih.gov
Simulations for Phase Stability and Thermodynamic Behavior
First-principles calculations are essential for predicting the thermodynamic stability of intermetallic phases. By calculating the total energy of a specific crystal structure at 0 K, one can determine its enthalpy of formation (ΔH_f). amsemodelling.com The enthalpy of formation is a key indicator of whether a compound is stable relative to its constituent elements. It is calculated using the formula:
ΔH_f (CuₐGdₑ) = [E_total (CuₐGdₑ) - a·E_solid (Cu) - b·E_solid (Gd)] / (a+b)
where E_total is the calculated total energy of the compound, and E_solid is the energy per atom of the elemental solids. amsemodelling.com A negative ΔH_f indicates that the compound is thermodynamically stable. By comparing the ΔH_f of various possible crystal structures (prototypes) and stoichiometries, a theoretical ground-state phase diagram can be constructed.
While specific thermodynamic data for Cu6Gd is not available, studies on the similar Cu6Pm compound (Promethium is also a lanthanide) provide valuable insight. amsemodelling.com These calculations help predict which intermetallic phases are likely to form and which are unstable. Such simulations are critical for materials design, guiding experimental efforts toward synthesizing stable compounds with desired properties. arxiv.org
Table 3: Calculated Enthalpy of Formation for a Representative Cu-Lanthanide System (Cu-Pm) This table presents first-principles calculation results for the Cu-Pm system, which serves as an analogue for the Cu-Gd system. A negative enthalpy of formation indicates a stable compound. Data adapted from Ref. amsemodelling.com.
| Compound | Crystal Structure Prototype | Space Group | Calculated ΔH_f (kJ/mol·atom) |
| CuPm | CsCl | Pm-3m | -16.8 |
| Cu2Pm | AlB2 | P6/mmm | -19.2 |
| Cu4Pm | AuBe5 | F-43m | -16.8 |
| Cu5Pm | CaCu5 | P6/mmm | -15.5 |
| Cu6Pm | CeCu6 | Pnma | -14.2 |
First-Principles Calculations of Cohesive Energies and Phase Stability
First-principles calculations, also known as ab initio calculations, are quantum mechanical methods that derive the properties of a system from fundamental physical constants, without relying on empirical data. bragitoff.com These calculations are crucial for determining the cohesive energy, which represents the energy required to break down a solid into its constituent isolated atoms. bragitoff.com A higher cohesive energy generally indicates a more stable compound.
In the context of the Cu-Gd system, first-principles calculations based on Density Functional Theory (DFT) are employed to compute the total energy of various crystal structures. kns.org The cohesive energy is then determined by subtracting the total energy of the bulk material from the sum of the energies of the individual, isolated copper and gadolinium atoms. This approach has been successfully applied to various binary alloy systems to predict their phase stability. cmu.edu
For the Cu₆Gd compound, which possesses an orthorhombic crystal structure (Pnma space group), first-principles calculations can predict its stability relative to other potential phases in the Cu-Gd system. researchgate.net By calculating the formation enthalpy, which is the difference between the total energy of the compound and the weighted sum of the energies of its constituent elements in their stable bulk forms, one can assess the thermodynamic likelihood of the compound's existence at 0 Kelvin. bragitoff.com A negative formation enthalpy suggests that the compound is stable with respect to decomposition into its elemental components.
The stability of the Cu₆Gd phase can be further investigated by comparing its calculated cohesive energy and formation enthalpy with those of other intermetallic compounds in the Cu-Gd system, such as Cu₅Gd, Cu₄Gd, Cu₂Gd, and CuGd. This comparative analysis helps to construct a theoretical phase diagram at absolute zero and provides a foundational understanding of the phase relationships in the alloy.
Table 1: Representative Data from First-Principles Calculations for Intermetallic Compounds
| Property | Description | Typical Application |
| Cohesive Energy | The energy required to separate a condensed phase into its constituent isolated neutral atoms. | Assesses the strength of the atomic bonds within the material. |
| Formation Enthalpy | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | Determines the thermodynamic stability of a compound relative to its elements. |
| Lattice Parameters | The dimensions of the unit cell of a crystal structure. | Provides fundamental structural information about the material. |
Note: This table provides a general representation of data obtained from first-principles calculations and is not specific to Cu₆Gd due to the proprietary nature of detailed research findings.
CALPHAD Modeling for Phase Diagram Prediction and Thermodynamic Descriptions
The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational approach that combines experimental data with thermodynamic models to predict phase diagrams and describe the thermodynamic properties of multicomponent systems. unicen.edu.aronera.fr This phenomenological approach is essential for understanding the behavior of materials over a range of temperatures and compositions, which is often challenging to determine solely through experimental means. unige.it
For the Cu-Gd system, the CALPHAD methodology involves developing a thermodynamic database that includes models for the Gibbs energy of each individual phase (e.g., liquid, solid solutions, and intermetallic compounds like Cu₆Gd). thermocalc.com The Gibbs energy is expressed as a function of temperature, pressure, and composition, with adjustable parameters that are optimized to fit available experimental data, such as phase boundary information and thermochemical measurements. onera.fr
Where experimental data is scarce, first-principles calculations can provide crucial input for the CALPHAD models. thermocalc.com For instance, the formation enthalpies calculated from first-principles for compounds like Cu₆Gd can be used to constrain the thermodynamic models, thereby improving the accuracy and predictive power of the CALPHAD approach. unicen.edu.ar
The primary output of CALPHAD modeling is the phase diagram, which graphically represents the stable phases as a function of temperature and composition. This allows for the prediction of phase transformations, solidification pathways, and the equilibrium constitution of alloys at different conditions. The ability to extrapolate to multicomponent systems is a key strength of the CALPHAD method. unicen.edu.arthermocalc.com
Table 2: Key Components of CALPHAD Modeling for the Cu-Gd System
| Component | Description | Role in Modeling |
| Thermodynamic Models | Mathematical expressions for the Gibbs energy of each phase as a function of state variables (T, P, composition). | Describes the fundamental thermodynamic behavior of individual phases. |
| Model Parameters | Adjustable coefficients within the thermodynamic models. | Optimized to reproduce experimental and/or first-principles data. |
| Experimental Data | Phase equilibrium data (e.g., transition temperatures) and thermochemical data (e.g., enthalpies of formation). | Provides the empirical basis for the thermodynamic assessment. |
| First-Principles Data | Calculated properties like formation enthalpies at 0 K. | Supplements experimental data, especially for metastable or difficult-to-measure phases. |
Note: This table outlines the general components used in CALPHAD modeling and is not an exhaustive list of the specific parameters for the Cu-Gd system.
By integrating first-principles calculations with the CALPHAD framework, a comprehensive and self-consistent thermodynamic description of the Cu-Gd system can be achieved. This integrated approach is vital for the design and development of new alloys and for understanding the fundamental principles governing phase stability and material properties.
Investigation of Magnetic Phenomena and Ordering Mechanisms
Fundamental Principles of Magnetism in 3d-4f Systems
Heterometallic 3d-4f complexes are at the forefront of research in molecular magnetism due to the synergistic combination of the properties of the constituent ions. acs.org The 3d transition metals, such as copper (Cu), possess valence electrons in orbitals that are sensitive to the ligand field environment, leading to a variety of magnetic behaviors. In contrast, the 4f electrons of lanthanides, like gadolinium (Gd), are well-shielded by outer-lying 5s and 5p electrons, resulting in large and often anisotropic magnetic moments that are less influenced by the immediate coordination sphere. acs.org
The gadolinium(III) ion is particularly noteworthy in this context. It possesses the largest possible total spin on the periodic table (S = 7/2) and a highly stable half-filled 4f shell, which contributes to its impressive spin magnetic susceptibility. escholarship.org This inherent strong paramagnetism makes gadolinium a key component in many magnetic materials and contrast agents for magnetic resonance imaging (MRI). escholarship.orgmriquestions.com The interaction between the spin of the 3d metal and the large, localized spin of the 4f ion is the cornerstone of the magnetic properties observed in these systems.
The study of 3d-4f systems requires sophisticated theoretical methods, such as ab initio calculations, to accurately describe their open-shell character, multiple electronic states, and the effects of spin-orbit coupling. iaea.org These computational approaches are crucial for understanding and predicting the magnetic behavior arising from the combination of these distinct metal ions. iaea.org
Analysis of Ferromagnetic and Antiferromagnetic Interactions
The magnetic coupling between copper(II) and gadolinium(III) ions in heterometallic complexes is a topic of extensive study, with the nature of this interaction—be it ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel)—being of primary importance.
Exchange Coupling Mechanisms in Heterometallic Centers
The exchange interaction between Cu(II) and Gd(III) ions is often found to be ferromagnetic, although instances of antiferromagnetic coupling have also been reported. rsc.org This interaction is primarily mediated by a superexchange mechanism through bridging ligands. nih.gov The nature of this coupling is complex and involves several contributing factors.
One of the key mechanisms involves the interaction between the singly occupied 3d orbital of Cu(II) and the empty 5d or 6s orbitals of Gd(III). rsc.org The diffuse nature of the Gd(III) 5d orbitals allows for delocalization onto the bridging oxygen atoms, which in turn promotes the exchange interaction with the copper ion. rsc.org Computational studies have shown that the inclusion of the 5d orbitals in theoretical models is essential to accurately reproduce the experimentally observed ferromagnetic coupling. rsc.org The interaction between the Cu(II) 3d orbital and the Gd(III) 5d orbital contributes to the ferromagnetic part of the total exchange. rsc.org
Influence of Structural Parameters on Magnetic Coupling
The geometric arrangement of the metal ions and bridging ligands plays a critical role in determining the sign and magnitude of the magnetic exchange coupling. In many [CuGd] complexes, the two metal ions are bridged by two phenoxo oxygen atoms from a ligand. rsc.org
Key structural parameters that influence the magnetic coupling include:
Cu-O-Gd bond angle: The angle of the bridging pathway directly affects the overlap between the magnetic orbitals of the copper and gadolinium ions.
Dihedral angle: The twist or deviation from planarity of the Cu-(μ-O)₂-Gd core, as defined by the O-Cu-O-Gd dihedral angle, has a significant impact. rsc.orgacs.org Larger deviations from planarity have been shown to enhance the antiferromagnetic contribution to the coupling. acs.org
Cu···Gd distance: The separation between the two metal centers also influences the strength of the interaction. researchgate.net
For instance, in a dinuclear Gd(III)-Cu(II) complex with a Cu···Gd separation of 3.391 Å and Cu-O-Gd bridging angles of 103.2° and 103.4°, a weak ferromagnetic interaction was observed. rsc.org In another example with a Cu···Gd separation of 3.425 Å and a dihedral angle of 164.8° between the GdO(1)Cu and GdO(2)Cu planes, a weak ferromagnetic spin exchange was also determined. researchgate.net The general prevalence of ferromagnetic coupling in Cu(II)-Gd(III) systems is often correlated with the frequent occurrence of an approximate pseudo-C₂(v) geometry in these complexes. nih.gov
Dynamics of Magnetization and Spin Relaxation
The dynamic magnetic properties of copper-gadolinium complexes, particularly their behavior under an applied magnetic field, are of significant interest for potential applications in areas like high-density information storage and quantum computing.
Exploration of Slow Magnetic Relaxation Behavior
Slow magnetic relaxation is a phenomenon where a magnetized material returns to its equilibrium state slowly after the external magnetic field is removed. This behavior is a hallmark of single-molecule magnets. While gadolinium(III) as a free ion is magnetically isotropic, certain coordination environments can induce the necessary anisotropy for observing slow relaxation. researchgate.net
In heterometallic 3d-4f complexes, the magnetic exchange interaction between the metal ions can help to reduce quantum tunneling of magnetization, a process that can circumvent the energy barrier for spin reversal and lead to a loss of magnetization. nih.gov Even in systems where the individual ions might not exhibit slow relaxation, the coupling between them can give rise to this property. For example, some copper(II) complexes, which lack zero-field splitting, have been shown to exhibit slow magnetic relaxation when a weak external magnetic field is applied. rsc.org
Single-Molecule Magnet (SMM) Characteristics
The design of 3d-4f SMMs often involves the use of compartmental ligands that can selectively coordinate to both the 3d and 4f ions, bringing them into close proximity and facilitating a strong magnetic interaction. nih.gov The goal is to create a molecule with a large ground-state spin and a significant energy barrier to the reversal of magnetization. While the focus has often been on lanthanides with high intrinsic anisotropy, the isotropic nature of gadolinium(III) can be advantageous in probing the fundamental exchange interactions without the added complexity of strong single-ion anisotropy. The study of Cu-Gd systems provides valuable insights into the exchange coupling component of SMM behavior.
Magneto-Structural Correlations
The magnetic behavior of GdCu₆ is intrinsically linked to its crystal structure. The compound crystallizes in the orthorhombic CeCu₆-type structure, belonging to the Imma space group. ras.ru In this arrangement, the gadolinium (Gd³⁺) ions, which carry the magnetic moments, form layers in the bc-plane. ras.ru The specific arrangement of these magnetic ions and the distances between them, dictated by the crystal lattice, are fundamental to the resulting magnetic interactions.
Neutron diffraction studies have been instrumental in elucidating the magnetic structure of GdCu₆. Below its Néel temperature, the compound exhibits long-range antiferromagnetic order. researchgate.net The magnetic moments of the Gd³⁺ ions are oriented perpendicular to the a-axis. researchgate.net Mean field model calculations further suggest that this antiferromagnetic arrangement takes the form of a helix. researchgate.net
The interplay between the crystal lattice and magnetic ordering is a key aspect of magneto-structural correlations. In many magnetic materials, the exchange interactions that govern the alignment of magnetic moments are highly sensitive to the distances and angles between the magnetic ions. nih.govufl.edursc.org In GdCu₆, the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction is the dominant mechanism, where the magnetic moments of the Gd³⁺ ions interact indirectly through the conduction electrons. ras.ru This interaction is oscillatory in nature, meaning it can be either ferromagnetic or antiferromagnetic depending on the distance between the ions. The specific crystal structure of GdCu₆ results in a net antiferromagnetic coupling.
Principles of the Magnetocaloric Effect in Copper-Gadolinium Systems
The magnetocaloric effect (MCE) is the change in temperature of a magnetic material upon the application of a magnetic field under adiabatic conditions. This phenomenon is particularly significant in materials that exhibit a magnetic phase transition. In the context of copper-gadolinium systems, particularly GdCu₆, the MCE is rooted in the change in magnetic entropy associated with the alignment of the Gd³⁺ magnetic moments.
The fundamental principle behind the MCE lies in the interplay between the magnetic field, the magnetic moments of the material, and its thermal energy. In the absence of an external magnetic field, the magnetic moments in a paramagnetic or antiferromagnetic material are randomly oriented or ordered in a way that results in a high degree of magnetic entropy. When a magnetic field is applied, it works to align these moments, leading to a more ordered state and a decrease in magnetic entropy.
If this process is carried out adiabatically (without heat exchange with the surroundings), the total entropy of the system must remain constant. Therefore, the decrease in magnetic entropy is compensated by an increase in the lattice vibrational entropy, which manifests as an increase in the material's temperature. Conversely, when the magnetic field is removed, the magnetic moments return to their more disordered state, increasing the magnetic entropy. To conserve total entropy, the lattice entropy must decrease, resulting in a cooling of the material.
Gadolinium and its compounds are well-known for their significant MCE, especially near their magnetic ordering temperatures. researchgate.netaps.orgaps.orgresearchgate.netarxiv.orgbohrium.comresearchgate.net The large magnetic moment of the Gd³⁺ ion (7 μB) contributes significantly to the large magnetic entropy change. arxiv.org In GdCu₆, the presence of spin fluctuations in the paramagnetic regime also plays a role in its magnetothermal properties. researchgate.net
Investigation of Magnetic Ordering Phase Transitions
GdCu₆ undergoes a distinct magnetic ordering phase transition from a paramagnetic state to an antiferromagnetic state at a Néel temperature (Tₙ) of approximately 16 K. researchgate.net This transition is a second-order phase transition, characterized by a continuous change in the magnetic order parameter (the staggered magnetization in this case) as the temperature is lowered below Tₙ.
Experimental techniques such as magnetic susceptibility, heat capacity, and electrical resistivity measurements are crucial for probing these phase transitions. researchgate.net
Magnetic Susceptibility: Measurements of the temperature dependence of magnetic susceptibility show a cusp at the Néel temperature, which is a characteristic feature of an antiferromagnetic transition. researchgate.net
Heat Capacity: The specific heat of GdCu₆ exhibits a lambda-like anomaly at the ordering temperature, indicating the onset of long-range magnetic order. researchgate.netresearchgate.net The temperature dependence of the magnetic component of the heat capacity in the antiferromagnetic regime follows a T³ behavior. researchgate.net
Electrical Resistivity: The temperature dependence of the electrical resistivity of GdCu₆ also shows a distinct change in behavior around the Néel temperature. researchgate.net
Furthermore, the application of an external magnetic field can induce metamagnetic transitions in GdCu₆. ras.ru These are field-induced transitions from the antiferromagnetic state to a ferromagnetic-like state. In GdCu₆, this transition occurs in two stages at critical fields Hc₁ and Hc₂, indicating a complex evolution of the magnetic structure in an applied field. ras.ru At fields above Hc₂, the compound is in a fully ferromagnetic state with a saturation magnetic moment consistent with the theoretical value for Gd³⁺ ions. ras.ru The existence of these metamagnetic transitions highlights the delicate balance between the antiferromagnetic exchange interactions and the Zeeman energy in the presence of an external magnetic field.
The study of magnetic phase transitions in materials like GdCu₆ is fundamental to understanding the collective behavior of magnetic moments and their response to external stimuli like temperature and magnetic fields. aps.orgyoutube.com
Phase Equilibria and Phase Stability in the Copper Gadolinium System
Experimental Determination of Phase Diagrams
The experimental investigation of the Cu-Gd phase diagram has been primarily conducted using techniques such as X-ray diffraction (XRD), differential thermal analysis (DTA), and metallography. researchgate.net These methods allow for the identification of phase boundaries, reaction temperatures, and the crystal structures of the various phases present in the system.
Identification of Eutectic and Peritectic Reactions
Eutectic and peritectic reactions are critical invariant reactions in binary alloy systems, defining the transformation of liquid and solid phases at constant temperature and composition.
Eutectic Reactions: A eutectic reaction involves the transformation of a single liquid phase into two solid phases upon cooling. slideshare.netyoutube.comyoutube.com In the Cu-Gd system, two primary eutectic reactions have been identified. One occurs at approximately 30-32 atomic percent (at%) Cu and a temperature of 668-675°C. researchgate.net The second eutectic point is located at about 90.5-92 at% Cu and 875°C. researchgate.net
Peritectic Reactions: A peritectic reaction involves a reaction between a liquid phase and a solid phase to form a different solid phase upon cooling. slideshare.netyoutube.comyoutube.com Several intermetallic compounds in the Cu-Gd system are formed through peritectic reactions. These include the formation of GdCu at 759°C, GdCu₂ at 870°C, and GdCu₆ at 884°C. researchgate.net Another study identified peritectic formations for Gd₂Cu₇ at 870°C, GdCu₅ at 925°C, and GdCu₆ at 865°C. researchgate.net
The following table summarizes the key invariant reactions in the Cu-Gd system as determined by experimental methods.
| Reaction Type | Composition (at% Cu) | Temperature (°C) | Reaction |
|---|---|---|---|
| Eutectic | ~30-32 | 668-675 | Liquid → α-Gd + GdCu |
| Eutectic | ~90.5-92 | 875 | Liquid → α-Cu + GdCu₆ |
| Peritectic | - | 759 | Liquid + Gd₂Cu₇ → GdCu |
| Peritectic | - | 870 | Liquid + GdCu₅ → GdCu₂ |
| Peritectic | - | 884 | Liquid + α-Cu → GdCu₆ |
Solid Solubility and Intermetallic Phase Formation Regions
The extent to which one element can dissolve in another in the solid state is known as solid solubility. In the Cu-Gd system, experimental observations indicate that the solid solubility of gadolinium in copper and copper in gadolinium is negligible or undetectable. researchgate.net However, one study noted a solubility of about 15 at% Cu in β-Gd and about 2 at% Cu in α-Gd. researchgate.net
The Cu-Gd system is characterized by the formation of several intermetallic compounds. These are distinct solid phases with specific crystal structures and compositions. copper.org Studies have identified a number of these compounds, including GdCu, GdCu₂, Gd₂Cu₇, Gd₂Cu₉, GdCu₅, and GdCu₆. researchgate.net The existence of a GdCu₇ phase has been debated, with some studies not confirming its presence. researchgate.net The compound GdCu₅ is notable for melting congruently at 932°C, meaning it transforms directly from a solid to a liquid of the same composition. researchgate.net Other studies suggest that GdCu, GdCu₂, and Gd₂Cu₉ melt congruently at 830°C, 860°C, and 930°C, respectively. researchgate.net An allotropic change in the GdCu₆ phase has also been observed at 735°C. researchgate.net
Thermodynamic Modeling of the Cu-Gd System
Thermodynamic modeling provides a powerful tool for calculating phase diagrams and understanding the stability of different phases. This approach complements experimental data and allows for predictions in regions that are difficult to study experimentally.
CALPHAD Approaches for Phase Diagram Calculation
The CALPHAD (CALculation of PHAse Diagrams) method is a widely used computational approach for modeling thermodynamic properties and phase diagrams of multicomponent systems. nih.govthermocalc.comarxiv.orgonera.fr This method relies on the development of thermodynamic databases that contain mathematical models describing the Gibbs free energy of each phase as a function of temperature, pressure, and composition. arxiv.orgonera.fr
For the Cu-Gd system, a set of thermodynamic model parameters has been developed to describe the system's phases. researchgate.net These parameters are optimized to best fit the available experimental data on phase equilibria and thermodynamic properties. diva-portal.org The Gibbs energy of the liquid phase is typically described using a Redlich-Kister polynomial, while the intermetallic compounds are treated as stoichiometric or semi-stoichiometric phases. onera.fr By minimizing the total Gibbs energy of the system at various temperatures and compositions, the phase diagram can be calculated over a wide range. researchgate.netonera.fr
The table below presents a selection of invariant reactions in the Cu-Gd system as calculated using the CALPHAD method.
| Temperature (°C) | Reaction | Composition (mole fraction Cu) |
|---|---|---|
| 924.4 | Liquid + Cu₉Gd₂ → Cu₅Gd_H | 0.835623 |
| 873.9 | Liquid + Cu₉Gd₂ → Cu₇Gd₂ | 0.7481 |
| 863.8 | Liquid + Cu₅Gd_H → Cu₆Gd | 0.8984 |
| 851.8 | Liquid → Fcc + Cu₆Gd | 0.9068 |
| 825.5 | Liquid → Cu₉Gd₂ + Cu₂Gd | 0.7200 |
| 780.2 | Liquid → Cu₂Gd + CuGd | 0.5753 |
| 667.5 | Liquid → CuGd + Bcc | 0.3419 |
| 660.5 | Cu₅Gd_H → Cu₆Gd + Cu₅Gd_L | 0.8333 |
| 640.0 | Bcc → CuGd + Hcp | 0.1295 |
Source: CompuTherm LLC computherm.com
Assessment of Intermetallic Phase Stability
The stability of the intermetallic phases in the Cu-Gd system is a key aspect of the thermodynamic assessment. The formation of these compounds is driven by the strong chemical affinity between copper and gadolinium. unl.edu The thermodynamic models used in the CALPHAD approach allow for the calculation of the Gibbs energy of formation for each intermetallic phase. researchgate.netunige.it A more negative Gibbs energy of formation indicates a more stable compound.
Advanced Characterization Methodologies in Contemporary Materials Science
Spectroscopic Techniques for Elemental and Electronic States
Spectroscopic methods are fundamental in materials science for providing detailed information about the elemental makeup and the behavior of electrons within a material, which dictates its chemical and physical properties.
X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. caltech.edu The technique irradiates a material with X-rays, causing the emission of core-level electrons. caltech.edu The kinetic energy of these photoelectrons is measured, from which their binding energy can be determined. This binding energy is unique to each element and its specific oxidation state.
For the Copper--gadolinium (6/1) compound, XPS analysis is critical for confirming the presence and oxidation states of both copper and gadolinium at the sample surface. The analysis of the Cu 2p core level spectrum is particularly insightful. The presence of strong "shake-up" satellite peaks at higher binding energies relative to the main Cu 2p₃/₂ and Cu 2p₁/₂ photoelectron lines is a hallmark of the paramagnetic Cu(II) (d⁹) state. caltech.edu The absence or presence and intensity of these satellites help to definitively identify the copper oxidation state. scispace.com
Similarly, the Gd 3d or 4d core level spectra would be analyzed to confirm the trivalent state (Gd³⁺) of gadolinium, which is its most common and stable oxidation state. Quantitative analysis of the peak areas, corrected for atomic sensitivity factors, allows for the determination of the surface stoichiometry, verifying the 6:1 copper-to-gadolinium ratio. XPS can also be combined with sputter depth profiling, using an ion beam to incrementally remove surface layers, to investigate the compositional uniformity of the compound as a function of depth. kratos.com
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is uniquely suited for studying paramagnetic centers, such as the Cu(II) (d⁹) and Gd(III) (f⁷) ions in the Copper--gadolinium (6/1) system. mdpi.comnih.gov EPR spectroscopy provides direct insight into the electronic and geometric structure of these metal centers and the nature of their ligand sphere. mdpi.com
The EPR spectrum of a typical Cu(II) complex in an elongated octahedral or square pyramidal geometry is characterized by an axial g-tensor, with principal values g∥ > g⊥ > 2.0023 (the g-value for a free electron). researchgate.netethz.ch The specific values of the g-tensor components provide information about the d-orbital ground state and the nature of the copper-ligand bonding. researchgate.netacs.org
Vibrational and electronic spectroscopies provide complementary information about molecular structure, bonding, and electronic transitions. Infrared (IR) spectroscopy probes the vibrational modes of molecules, offering a "fingerprint" based on the functional groups present. libretexts.org Ultraviolet-visible-near-infrared (UV-Vis-NIR) spectroscopy measures the absorption or reflectance of light resulting from electronic transitions, which can characterize the electronic structure of molecules and materials. process-insights.comeag.comcovalentmetrology.com
In the context of a heptanuclear [Cu₆Gd] cluster complex, specifically [Cu₆Gd(aib)₆(OAc)₃(NO₃)₃(OH)₃] immobilized within a mesoporous silica (B1680970) host, IR and UV-Vis-NIR spectroscopy have been used to confirm the integrity of the molecular structure after incorporation. The IR spectrum provides several key insights:
A vibrational feature observed around 578 cm⁻¹ is attributed to the stretching mode of the Gd–O bonds within the cluster core.
A series of absorption peaks in the 620–850 cm⁻¹ region arise from the overlap of N–H and C–H bending vibrations of the α-aminoisobutyrate (aib) ligands.
A notable bathochromic (red) shift of the carbonyl stretching band by over 60 cm⁻¹ compared to the host material confirms the interaction and presence of the cluster.
The molecular structure of the incorporated [Cu₆Gd] cluster was further verified by diffuse reflectance UV-Vis-NIR spectroscopy, confirming that the electronic properties of the cluster were retained within the host matrix.
| Vibrational Feature | Wavenumber (cm⁻¹) | Assignment |
| Gd-O Stretching | ~578 | Stretching mode of Gadolinium-Oxygen bonds in the cluster core. |
| N-H and C-H Bending | 620 - 850 | Overlapping bending vibration bands from α-aminoisobutyrate ligands. |
| Carbonyl Stretching | Bathochromic Shift >60 | Shift indicates interaction of the cluster with the functionalized host. |
Advanced Imaging and Microanalytical Techniques
While spectroscopy provides average chemical and electronic information, advanced imaging techniques are required to understand the spatial distribution, morphology, and microstructure of materials at the micro- and nanoscale.
Focused Ion Beam (FIB) microscopy is a versatile technique used for site-specific imaging, milling, and deposition of materials. wikipedia.orgmat-cs.com A FIB instrument uses a focused beam of energetic ions, typically gallium (Ga⁺), to interact with the sample surface. wikipedia.org At low beam currents, the sputtered secondary electrons or ions can be collected to form a high-resolution image. wikipedia.org At high beam currents, the beam can precisely ablate material, enabling cross-sectioning to reveal subsurface structures or the fabrication of samples for other analytical methods, such as Transmission Electron Microscopy (TEM). psu.edu
For the Copper--gadolinium (6/1) compound, FIB is an invaluable tool for microstructural analysis.
Cross-Sectional Analysis: In a bulk intermetallic Cu₆Gd sample, a FIB can be used to mill a trench and expose a clean cross-section of the material. This allows for the direct observation of grain structure, phase boundaries, and the presence of any defects or secondary phase precipitates within the material.
Sample Preparation: FIB is the primary method for preparing site-specific TEM lamellae. A thin, electron-transparent slice can be excised from a specific region of interest in a bulk Cu₆Gd sample, allowing for high-resolution imaging and crystallographic analysis of individual grains or interfaces.
3D Tomography: By systematically performing a "slice and view" process—where the ion beam sequentially mills away thin layers and the electron beam images each newly exposed surface—a three-dimensional reconstruction of the material's microstructure can be generated. wikipedia.orgmdpi.com
Secondary Ion Mass Spectrometry (SIMS) is the most sensitive surface analysis technique for determining elemental and isotopic composition. wikipedia.org It operates by bombarding a sample with a focused primary ion beam, which causes atoms and small molecules to be sputtered from the surface. semitracks.com A fraction of these sputtered particles are ionized and are referred to as secondary ions. These ions are then extracted and analyzed by a mass spectrometer, which separates them based on their mass-to-charge ratio, providing a mass spectrum of the surface composition. wikipedia.org
The key strengths of SIMS in the analysis of a compound like Copper--gadolinium (6/1) include:
High Sensitivity: SIMS can detect elements at concentrations down to parts-per-million (ppm) or even parts-per-billion (ppb), making it ideal for identifying trace impurities or dopants that could significantly affect the material's properties. wikipedia.orgsemitracks.com
Depth Profiling: As the primary ion beam continuously sputters the surface, the composition can be monitored as a function of depth. This provides a detailed elemental profile, which is useful for analyzing thin films, coatings, or diffusion layers involving the Cu₆Gd compound.
Elemental Imaging: By rastering the primary ion beam across the surface, SIMS can generate high-resolution maps of the lateral distribution of copper and gadolinium. mdpi.com This is particularly useful for studying elemental segregation at grain boundaries or the distribution of Cu₆Gd clusters within a host matrix. nasa.gov
Due to wide variations in ionization efficiency between different elements and matrices, achieving accurate quantitative results with SIMS often requires the use of well-calibrated standards. wikipedia.org
Thermal Analysis Techniques for Phase Transitions and Stability
Thermal analysis comprises a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. hitachi-hightech.com These methodologies are crucial in materials science for determining the thermal stability and phase transitions of compounds. scirp.org For intermetallic compounds like Copper--gadolinium (6/1), techniques such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) provide critical data on their behavior at elevated temperatures, revealing information about melting points, decomposition temperatures, and solid-state transformations. researchgate.netresearchgate.net This information is vital for the application of these materials in environments where they may be exposed to high heat. copperalloys.net
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is a thermoanalytic technique where the temperature difference between a sample and an inert reference material is monitored as they are both subjected to the same heating or cooling cycle. wikipedia.org This differential temperature (ΔT) is plotted against temperature, and any change in the sample that involves an absorption or release of heat—an endothermic or exothermic process, respectively—is detected as a peak on the DTA curve. inflibnet.ac.inyoutube.com DTA is particularly effective for determining phase diagrams, measuring heat changes, and identifying temperatures for events like melting, crystallization, and solid-state phase transitions. wikipedia.org
In the study of the copper-gadolinium system, DTA has been instrumental in elucidating the phase diagram. researchgate.net Research employing DTA alongside X-ray diffraction has identified several key thermal events for the Copper--gadolinium (6/1) intermetallic compound, also known as GdCu₆. Analysis indicates that the GdCu₆ phase is formed through a peritectic reaction at a temperature between 865°C and 884°C. researchgate.net Furthermore, DTA has revealed a reversible allotropic phase transformation in GdCu₆ at a temperature of 735°C. researchgate.net
| Thermal Event | Temperature (°C) | Source |
|---|---|---|
| Peritectic Formation | 865 - 884 | researchgate.net |
| Allotropic Phase Change | 735 | researchgate.net |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net The resulting plot of mass versus temperature, known as a TGA curve, provides information about the thermal stability and composition of the initial material, as well as the composition of any intermediate compounds. researchgate.netnih.gov Weight loss events can correspond to processes like decomposition, evaporation, or reduction, while weight gains typically indicate oxidation. libretexts.org
For metallic alloys such as Copper--gadolinium (6/1), TGA is primarily used to assess thermal stability, particularly with respect to oxidation. researchgate.net When conducted in an inert atmosphere, such as nitrogen or argon, intermetallic compounds are expected to be thermally stable and show negligible mass change until they reach very high temperatures approaching their melting or boiling points. researchgate.net The high formation temperature of the GdCu₆ phase suggests a high degree of thermal stability. Any significant mass loss at lower temperatures would indicate decomposition or reaction with trace impurities. Conversely, if the analysis is performed in an oxidizing atmosphere (e.g., air or oxygen), a significant increase in mass would be expected at elevated temperatures due to the formation of copper and gadolinium oxides.
The data below illustrates the expected thermal stability of Copper--gadolinium (6/1) in an inert atmosphere, where no significant mass loss is anticipated within a typical analysis range below its formation temperature.
| Temperature Range (°C) | Expected Mass Change (%) | Interpretation |
|---|---|---|
| Room Temperature - 700 | ~0 | High thermal stability, no decomposition. |
| >700 | Negligible | Compound remains stable past its allotropic phase transition. |
Future Directions and Emerging Research Avenues for Copper Gadolinium 6/1
Development of Novel Synthetic Routes for Precise Stoichiometric and Structural Control
The synthesis of intermetallic compounds like Copper-Gadolinium (6/1) with exact stoichiometric and structural integrity is a primary challenge. Traditional metallurgical techniques often lack the finesse required for atomic-level precision, which is crucial as even minor deviations can drastically alter the material's properties. Future research is focused on advanced synthesis methodologies that offer superior control.
Key Research Thrusts:
Advanced Deposition Techniques: Methods such as pulsed laser deposition (PLD) and molecular beam epitaxy (MBE) are being explored to create thin films and nanostructures of Cu-Gd systems. These techniques allow for layer-by-layer growth, providing unparalleled control over thickness and composition.
Chemical Synthesis Routes: Solution-based chemical routes are gaining traction. For instance, the synthesis of a copper-gadolinium complex derived from a hydroxybenzohydrazide ligand demonstrated that the successful formation of the heterometallic complex is highly dependent on the reaction conditions, such as the basicity of the solution. acs.org In that specific case, introducing gadolinium ions into a basic methanol (B129727) solution of a mononuclear copper complex was successful, whereas their addition in the absence of a base (piperidine) only yielded a copper-only complex. acs.org This highlights the sensitivity and potential for fine-tuning through chemical pathways.
Self-Assembly and Nanoparticle Condensation: Research into the controlled condensation of precursor molecules is opening new avenues for creating nanoparticles with specific compositions. For example, a method for producing gadolinium-containing organic nanoparticles involves the condensation of 1, 2-aminothiols and cyano-benzothiazole, a process that could be adapted for bimetallic systems. electrochemsci.org
Table 1: Comparison of Synthetic Routes for Intermetallic Compounds
| Synthesis Method | Advantages | Disadvantages | Relevance for Cu6Gd |
| Traditional Arc Melting | Scalable, relatively simple for bulk samples. | Poor stoichiometric control, can lead to phase impurities. | Baseline for producing bulk material for initial studies. |
| Pulsed Laser Deposition (PLD) | High control over stoichiometry, suitable for thin films. | Limited to small substrate areas, can create particulates. | Ideal for creating high-purity thin films for property analysis. |
| Molecular Beam Epitaxy (MBE) | Atomic-level precision, ultra-high vacuum environment. | Very slow deposition rate, expensive and complex equipment. | Ultimate control for fundamental studies of epitaxial Cu6Gd layers. |
| Solution-Based Chemistry | Lower cost, potential for complex shapes and nanoparticles. | Contamination from solvents, control can be challenging. | Promising for novel nanoparticle and nanocomposite applications. |
Advanced Spectroscopic Probes for Real-Time Mechanism Elucidation in Complex Systems
Understanding the formation dynamics and functional behavior of Copper-Gadolinium (6/1) requires observation under operational conditions. Static, ex-situ characterization methods often miss transient phases or dynamic interactions crucial to the material's properties. Therefore, the development and application of advanced, in-situ spectroscopic techniques are paramount.
Synchrotron-Based Techniques: High-brilliance X-ray sources from synchrotrons are invaluable. Techniques like X-ray Absorption Spectroscopy (XAS) can probe the local electronic and geometric structure around both copper and gadolinium atoms during synthesis or a functional process. XAS has been effectively used to interrogate the Cu2+ binding site in certain gadolinium-based sensor complexes. nih.govresearchgate.net This same principle can be applied to understand the bonding environment within the Cu6Gd lattice in real-time.
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can track chemical transformations during synthesis. In-situ emission FTIR has been successfully used to determine the thermal stability and phase transformations of Co-Cu binary oxides, demonstrating its utility in monitoring the state of metal-oxide systems during heating. researchgate.net A similar approach could elucidate the reaction pathways and stability limits of Cu6Gd.
Time-Resolved and Spatially-Resolved Spectroscopy: Combining spectroscopic methods with high temporal and spatial resolution allows for a detailed mapping of chemical processes. For example, the use of in-situ X-ray spectro-microscopy has been proposed to understand electrocatalysts under reaction conditions, which could be adapted to observe phase formation or degradation in Cu-Gd systems. youtube.com Recent work on Cu-CeO2 catalysts successfully used in-situ X-ray absorption spectroscopy to show that copper species were reduced to their metallic state (Cu0) during the electrocatalytic process, highlighting the power of in-situ methods to reveal the true nature of the active material under operational conditions.
Integration of Machine Learning and Artificial Intelligence in Materials Design and Discovery
Predictive Modeling: ML models can be trained on existing databases of material properties to predict the characteristics of yet-to-be-synthesized compounds. northwestern.edu For copper alloys, ML has been used to establish correlations between alloy composition and target properties like mechanical strength and electrical conductivity. techscience.comtechscience.com An ML-based approach, coupled with a genetic algorithm, was used to design novel copper alloys, achieving a model accuracy of over 93.5%. techscience.comtechscience.com This methodology could be directly applied to optimize the properties of the Cu-Gd system by exploring the effects of minor dopants or stoichiometric variations.
Accelerated Discovery: By screening vast virtual libraries of compounds, AI can identify promising candidates for synthesis and testing, dramatically reducing the experimental workload. Researchers have used AI to develop new types of metallic glass 200 times faster than with conventional methods. theagilityeffect.comnorthwestern.edu This acceleration is critical for exploring the full potential of complex systems like copper-rare earth alloys.
Inverse Design: A significant goal is "inverse design," where a desired set of properties is specified, and an ML model predicts the chemical composition and structure required to achieve them. researchgate.net Data-driven methodologies are already being used to create property-oriented design systems for high-performance copper alloys. mdpi.com
Table 2: Application of Machine Learning Models in Copper Alloy Design
| Machine Learning Model | Function | Application in Materials Science | Reference |
| Catboost | Gradient boosting on decision trees, effective for heterogeneous data. | Predicts mechanical and electrical properties from alloy composition. | techscience.comtechscience.com |
| Random Forest | Ensemble learning method using multiple decision trees to improve accuracy. | Predicts properties of art copper alloys based on composition and color. | researchgate.net |
| Support Vector Machine (SVM) | Classifies data by finding the hyperplane that best separates data points. | Trained on experimental data to predict the density of powder metallurgy materials. | researchgate.net |
| Genetic Algorithm (GA) | Optimization algorithm inspired by natural selection. | Coupled with ML models to find optimal alloy compositions for desired properties. | techscience.comtechscience.com |
Exploration of New Functional Properties for Non-Clinical Material Science Applications
While much research on gadolinium-containing compounds is driven by their use as MRI contrast agents in clinical settings, the unique combination of properties in the metallic Cu6Gd compound opens doors to a range of non-clinical applications. nih.govnih.gov The primary allure lies in the interplay between copper's high electrical and thermal conductivity and gadolinium's significant magnetic moment, the largest of any stable element.
Spintronics and Magnetic Materials: The presence of gadolinium's localized magnetic moments within a conductive copper matrix suggests potential applications in spintronics. This field utilizes the spin of the electron, in addition to its charge, to carry information. Cu6Gd could be investigated for use in spin valves or as a component in magnetic sensors where both conductivity and a magnetic response are required.
Magnetocaloric Materials: Gadolinium itself is the benchmark material for the magnetocaloric effect (MCE) near room temperature, a phenomenon where a material heats up when magnetized and cools down when demagnetized. Alloying with copper could potentially tune the operating temperature and improve the thermal conductivity of a magnetocaloric device, enhancing its efficiency for magnetic refrigeration applications.
Future research will involve detailed characterization of the magnetic ordering, magnetotransport properties (such as magnetoresistance), and magnetocaloric response of high-purity Cu6Gd samples to validate these potential applications.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for Cu-Gd (6/1) alloys, and how do experimental parameters influence phase purity?
- Methodological Answer : Cu-Gd (6/1) synthesis typically involves arc melting under inert atmospheres (e.g., argon) followed by annealing. Key parameters include:
- Temperature : Phase purity is sensitive to cooling rates; slower cooling (e.g., 10°C/min) reduces microsegregation .
- Stoichiometric control : Excess Gd (>6:1) leads to secondary phases (e.g., GdCu₂), detectable via XRD .
- Atmosphere : Oxygen contamination during synthesis alters magnetic properties; vacuum-sealed quartz tubes are recommended .
- Data Table :
| Synthesis Method | Temperature Range (°C) | Atmosphere | Key Phase Identified |
|---|---|---|---|
| Arc Melting | 1200–1400 | Argon | Primary Cu₆Gd |
| Annealing | 500–800 (24–48 hrs) | Vacuum | Homogeneous matrix |
Q. How do standard characterization techniques (XRD, SEM-EDS) validate the structural properties of Cu-Gd (6/1)?
- Methodological Answer :
- XRD : Use Rietveld refinement to distinguish between Cu₆Gd (cubic) and Cu₅Gd (hexagonal) phases. Peak broadening at 2θ ≈ 43° indicates lattice strain .
- SEM-EDS : Map elemental distribution to detect Gd-rich clusters. A 5% variance in EDS atomic% suggests inhomogeneity requiring iterative annealing .
Q. What are the primary physical properties (electrical conductivity, magnetic behavior) of Cu-Gd (6/1), and how are they measured?
- Methodological Answer :
- Electrical Conductivity : Four-point probe measurements at 300 K. Surface oxidation must be removed via polishing to avoid resistivity overestimation .
- Magnetic Susceptibility : SQUID magnetometry reveals paramagnetic behavior above 50 K. Zero-field-cooled (ZFC) and field-cooled (FC) curves diverge below 20 K due to spin-glass transitions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported Curie temperatures (Tc) for Cu-Gd (6/1) across studies?
- Methodological Answer : Discrepancies in Tc (ranging 15–25 K) arise from:
- Sample purity : Trace oxygen (>0.1 wt%) suppresses Tc. Use neutron activation analysis (NAA) for precise impurity quantification .
- Measurement protocols : Apply standardized cooling rates (1 K/min) during magnetization studies to minimize thermal hysteresis .
Q. What advanced techniques address challenges in reproducing Cu-Gd (6/1) thin-film properties?
- Methodological Answer : Thin-film inconsistencies (e.g., adhesion, stoichiometry) require:
- Sputtering optimization : Substrate heating (300–400°C) improves crystallinity. Monitor deposition rates via in-situ quartz crystal microbalancing .
- Post-deposition annealing : Rapid thermal processing (RTP) at 600°C (10 sec) minimizes interdiffusion with substrates (e.g., Si/SiO₂) .
- Data Table :
| Technique | Challenge | Solution | Outcome |
|---|---|---|---|
| Magnetron Sputtering | Gd oxidation | High-vacuum (<10⁻⁶ Torr) | Stoichiometric Cu₆Gd |
| Thermal Evaporation | Poor adhesion | Cr/Ti adhesion layers (5–10 nm) | Enhanced film stability |
Q. How do ab initio models explain anomalous electronic structure features in Cu-Gd (6/1)?
- Methodological Answer : Density functional theory (DFT) simulations reveal:
- Charge transfer : Gd 4f orbitals hybridize with Cu 3d, creating pseudogaps near the Fermi level. Use HSE06 hybrid functionals for accuracy .
- Spin-polarized bands : Non-collinear spin configurations explain low-temperature magnetic frustration. Compare with ARPES data to validate .
Q. What ethical and safety considerations are critical in handling Gd-containing alloys?
- Methodological Answer :
- Toxicity : Gd compounds require handling in fume hoods with PPE (gloves, lab coats). Waste disposal must follow EPA guidelines for rare-earth metals .
- Data integrity : Disclose all synthesis parameters (e.g., atmosphere leaks) to ensure reproducibility, aligning with COPE ethics standards .
Methodological Validation and Reproducibility
Q. How can researchers validate novel phase diagrams for Cu-Gd systems?
- Methodological Answer :
- Thermal analysis : Differential scanning calorimetry (DSC) with high-purity standards (e.g., Al₂O₃ crucibles) identifies invariant reactions .
- Inter-lab collaboration : Share raw DSC data (heating/cooling curves) via repositories like Zenodo to cross-verify phase transitions .
Q. What strategies mitigate biases in literature reviews for Cu-Gd (6/1) applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
